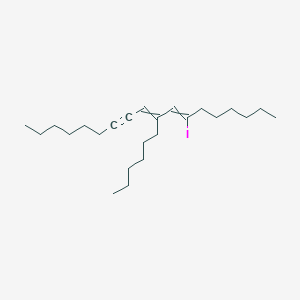
9-Hexyl-7-iodooctadeca-7,9-dien-11-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hexyl-7-iodooctadeca-7,9-dien-11-yne is an organic compound with the molecular formula C24H41I. It is characterized by the presence of an iodine atom, a hexyl group, and multiple unsaturated bonds, including double and triple bonds. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hexyl-7-iodooctadeca-7,9-dien-11-yne typically involves multi-step organic reactions. One common synthetic route starts with the preparation of intermediate compounds such as 2-hexyl-1,4-diene, which is then subjected to iodination and further reactions to introduce the triple bond and additional unsaturation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as laboratory-scale preparation, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Hexyl-7-iodooctadeca-7,9-dien-11-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The multiple unsaturated bonds (double and triple bonds) can participate in addition reactions with reagents such as hydrogen, halogens, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include halides, amines, and thiols.
Electrophiles: For addition reactions, reagents such as hydrogen gas (H2), halogens (Cl2, Br2), and acids (HCl, HBr) are used.
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while addition reactions can result in saturated or partially saturated compounds.
Scientific Research Applications
9-Hexyl-7-iodooctadeca-7,9-dien-11-yne has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes involving unsaturated hydrocarbons.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Hexyl-7-iodooctadeca-7,9-dien-11-yne involves its ability to participate in various chemical reactions due to the presence of multiple unsaturated bonds and the iodine atom. These structural features allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
Similar Compounds
9-Hexyl-7-bromooctadeca-7,9-dien-11-yne: Similar structure but with a bromine atom instead of iodine.
9-Hexyl-7-chlorooctadeca-7,9-dien-11-yne: Similar structure but with a chlorine atom instead of iodine.
9-Hexyl-7-fluorooctadeca-7,9-dien-11-yne: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of 9-Hexyl-7-iodooctadeca-7,9-dien-11-yne lies in the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. Iodine is a larger atom with different electronic properties, influencing the compound’s behavior in chemical reactions and its interactions with other molecules.
Properties
CAS No. |
827033-89-6 |
|---|---|
Molecular Formula |
C24H41I |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
9-hexyl-7-iodooctadeca-7,9-dien-11-yne |
InChI |
InChI=1S/C24H41I/c1-4-7-10-13-14-15-17-20-23(19-16-11-8-5-2)22-24(25)21-18-12-9-6-3/h20,22H,4-14,16,18-19,21H2,1-3H3 |
InChI Key |
UZNIRCVKPKAFSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC=C(CCCCCC)C=C(CCCCCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)
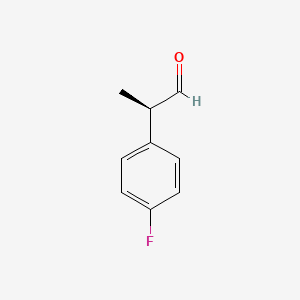
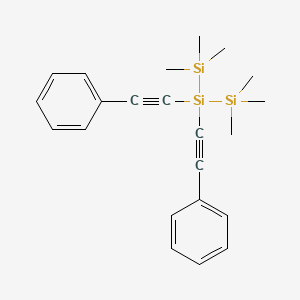
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)
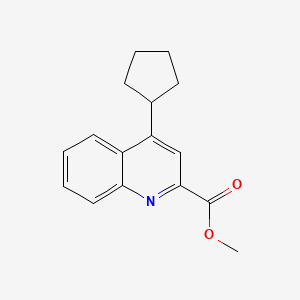

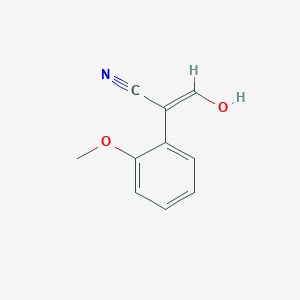
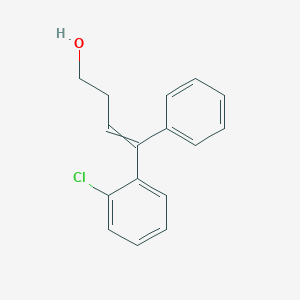
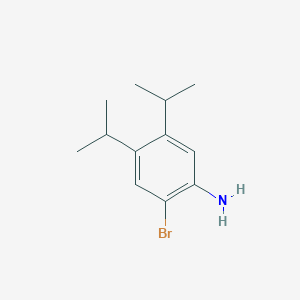

![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
